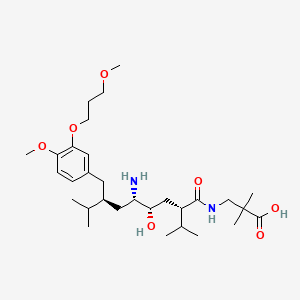

Aliskiren Acid Impurity

Vue d'ensemble

Description

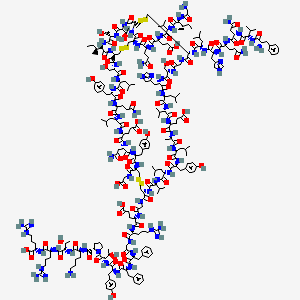

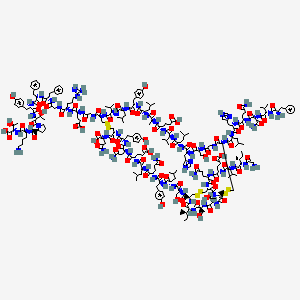

Aliskiren Acid Impurity is a metabolite formed during the industrial synthesis of Aliskiren . Aliskiren is a direct renin inhibitor that has been effective in anti-hypertension .

Synthesis Analysis

The synthesis of Aliskiren involves a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . The synthesis of the enantiomerically pure compound is quite demanding due to the presence of 4 chiral carbon atoms .Molecular Structure Analysis

The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .Chemical Reactions Analysis

Impurities are unwanted residuals that form during or after the course of the reaction. The residuals can be inorganic, organic chemicals, or residual solvents that define the quality and properties of a specific product . Impurity profiling aims at identification and subsequent quantification of specific components present at low levels .Physical And Chemical Properties Analysis

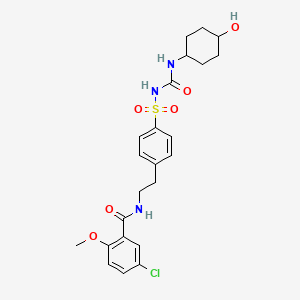

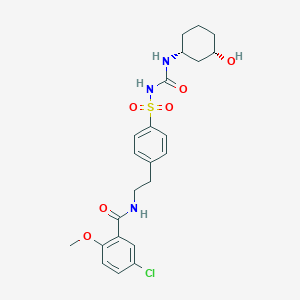

Aliskiren Carboxylic Acid has a molecular formula of C30H52N2O7 and a molecular weight of 552.74 .Applications De Recherche Scientifique

Analytical and Measurement Techniques

Aliskiren, a direct renin inhibitor, is commonly analyzed in pharmaceutical formulations. One study developed a stability-indicating micellar electrokinetic chromatography (MEKC) method for the simultaneous determination of aliskiren and hydrochlorothiazide in pharmaceuticals. This method, validated in accordance with the International Conference on Harmonisation (ICH) requirements, provides a robust and accurate way to analyze these compounds and their impurities in formulations (Sangoi et al., 2011).

Another study describes the fabrication of a sensitive and selective graphene-based electrochemical nanosensor for detecting aliskiren. This novel sensor exhibited excellent electrocatalytic activity towards aliskiren, suggesting its potential as an analytical tool for routine analysis in clinical samples (Ates et al., 2017).

Cardiovascular and Renal Effects

Aliskiren has been extensively studied for its effects on cardiovascular and renal health. For example, one study demonstrated that aliskiren treatment improved endothelium-dependent vasodilation and reduced aortic stiffness in patients with essential hypertension (Virdis et al., 2012). Another research found that aliskiren did not support additional benefits in patients with type 2 diabetes at high risk for cardiovascular and renal events, and it might even be harmful (Parving et al., 2012).

Pharmacokinetics and Drug Interaction

The pharmacokinetics of aliskiren, including its absorption, distribution, metabolism, and elimination, have been thoroughly studied. One study detailed how aliskiren is absorbed and eliminated, mainly via the fecal route, and highlighted its low exposure to metabolites (Waldmeier et al., 2007). Another study developed an electroanalytical methodology to quantify aliskiren in pharmaceutical formulations and human serum samples, showing its potential for clinical application (Carvalho et al., 2015).

Therapeutic Applications

Several studies have explored the therapeutic applications of aliskiren in various health conditions. For instance, aliskiren was found to reduce hepatic steatosis and increase skeletal muscle insulin sensitivity in mice, suggesting its potential use in non-alcoholic fatty liver disease (Lee et al., 2016). In another study, aliskiren's renin inhibition was shown to improve cardiac function and remodeling after myocardial infarction, independent of its blood pressure-lowering effects (Westermann et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

3-[[(2S,4S,5S,7S)-5-amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanoyl]amino]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52N2O7/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(33)17-23(20(3)4)28(34)32-18-30(5,6)29(35)36/h10-11,15,19-20,22-25,33H,9,12-14,16-18,31H2,1-8H3,(H,32,34)(H,35,36)/t22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZFGPAQWQGXCX-QORCZRPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aliskiren Acid Impurity | |

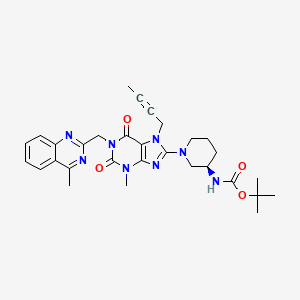

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

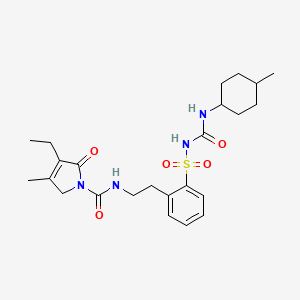

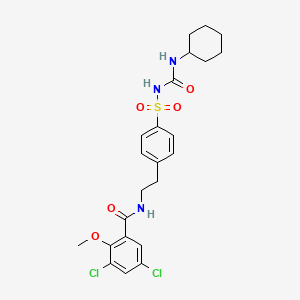

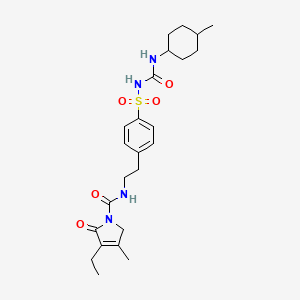

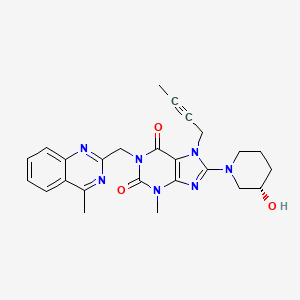

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.